molecular formula C5H8N2 B6210232 N-methyl-1H-pyrrol-1-amine CAS No. 110955-69-6

N-methyl-1H-pyrrol-1-amine

Cat. No.: B6210232
CAS No.: 110955-69-6
M. Wt: 96.1
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Description

N-methyl-1H-pyrrol-1-amine is a nitrogen-containing heterocyclic compound with the molecular formula C₅H₈N₂ It is a derivative of pyrrole, where the nitrogen atom in the pyrrole ring is substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: N-methyl-1H-pyrrol-1-amine can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with methylamine in the presence of a catalytic amount of iron (III) chloride . Another method includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the Paal-Knorr method due to its operational simplicity and high yield. The reaction is carried out under controlled conditions to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: N-methyl-1H-pyrrol-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

Scientific Research Applications

N-methyl-1H-pyrrol-1-amine has diverse applications in scientific research:

Comparison with Similar Compounds

    Pyrrole: The parent compound, lacking the methyl substitution on the nitrogen atom.

    N-methylpyrrole: Similar structure but without the amine group.

    Pyrrolidine: A fully saturated analog of pyrrole.

Uniqueness: N-methyl-1H-pyrrol-1-amine is unique due to the presence of both a methyl group and an amine group on the pyrrole ring. This dual substitution imparts distinct chemical properties, making it more reactive in certain reactions compared to its analogs .

Properties

CAS No.

110955-69-6

Molecular Formula

C5H8N2

Molecular Weight

96.1

Purity

95

Origin of Product

United States

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